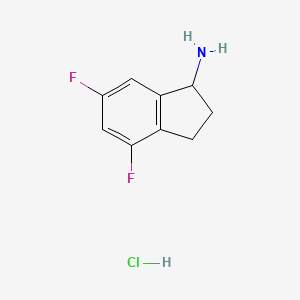

4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Vue d'ensemble

Description

“4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 148960-40-1 . It has a molecular weight of 169.17 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The compound has a linear formula of C9H9F2N . The InChI code for the compound is 1S/C9H9F2N/c10-5-3-7-6 (8 (11)4-5)1-2-9 (7)12/h3-4,9H,1-2,12H2 .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The physical form of the compound is a pale-yellow to yellow-brown sticky oil to semi-solid .Applications De Recherche Scientifique

Environmental Remediation

Amine-containing sorbents have shown significant potential in environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are known for their persistence and potential toxic effects, making their removal from drinking water a priority. The application of amine-functionalized sorbents provides an alternative solution to PFAS control, relying on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents to achieve effective removal at relatively low concentrations (Ateia et al., 2019). Similarly, adsorbents with amine groups have been highlighted for their high adsorption capacity for perfluorinated compounds (PFCs), underscoring the role of hydrophobic interaction in the adsorption process and suggesting that amine-functionalized materials can be highly effective in environmental remediation efforts (Du et al., 2014).

Carbon Capture

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in carbon capture. The strong interaction between CO2 and basic amino functionalities makes these materials particularly suitable for CO2 capture. Research in this area has focused on enhancing CO2 sorption capacity at low pressures through the development of MOFs functionalized with amine groups. These materials have shown promise in CO2/H2, CO2/CH4, and CO2/N2 separation, indicating their potential for broader applications in carbon capture and storage technologies (Lin et al., 2016).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, dyes, and pesticides, poses a significant challenge due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective strategies for the mineralization of these compounds. This research area focuses on the degradation efficiencies of AOPs, reaction mechanisms, and the identification of intermediates, providing insights into the potential application of these processes in the treatment of water and wastewater containing nitrogen-based pollutants (Bhat & Gogate, 2021).

Organic Light-Emitting Diodes (OLEDs)

The development of organic light-emitting diodes (OLEDs) has benefited from the exploration of novel materials, including those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platforms. Research in this area has focused on the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices, aiming to achieve high-efficiency, metal-free infrared emitters. This highlights the potential of incorporating fluorinated compounds into the design of new conjugated systems for optoelectronic applications (Squeo & Pasini, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWCYLYQLQQWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849430 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

148960-40-1, 1199782-88-1 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.